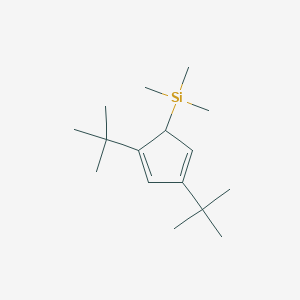
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen atom at position 1 is replaced by a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of 2,4-di-tert-butylcyclopentadienyl anion with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,4-Di-tert-butylcyclopentadienyl anion+Trimethylsilyl chloride→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane exerts its effects is primarily through its ability to form stable complexes with metals. The cyclopentadienyl ring can coordinate with metal centers, while the trimethylsilyl group provides steric protection, enhancing the stability of the resulting complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tert-butyl groups, making it less sterically hindered.
Tetramethylcyclopentadienyltrimethylsilane: Another derivative with methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
Uniqueness
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group enhances the compound’s ability to form stable metal complexes, making it valuable in organometallic chemistry and catalysis.
Eigenschaften
CAS-Nummer |
116222-88-9 |
|---|---|
Molekularformel |
C16H30Si |
Molekulargewicht |
250.49 g/mol |
IUPAC-Name |
(2,4-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,14H,1-9H3 |
InChI-Schlüssel |
ZICMYSKYPRJTRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C(=C1)C(C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
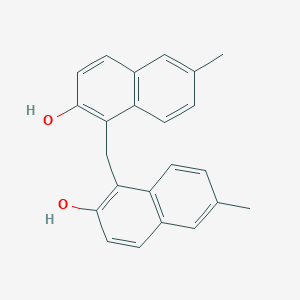

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
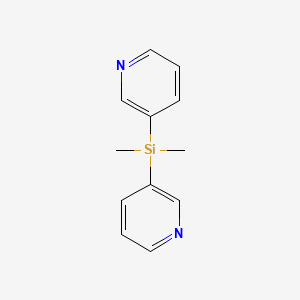
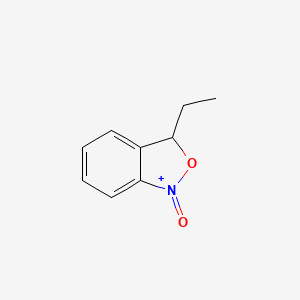
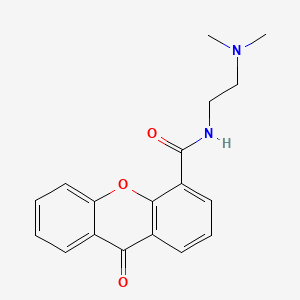
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
